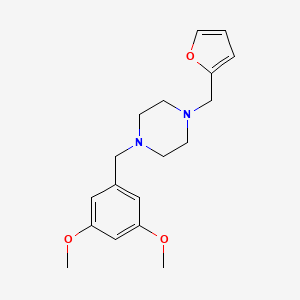
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, commonly known as ITD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ITD is a hydrazone derivative of 4-isopropylbenzaldehyde and 4-amino-4H-1,2,4-triazole, and its dihydrochloride salt is a white crystalline powder.
Wirkmechanismus
The mechanism of action of ITD is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. ITD has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. ITD has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
ITD has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, ITD has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In animal models of neurodegenerative diseases, ITD has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage caused by oxidative stress. In animal models of inflammation, ITD has been shown to reduce inflammation and oxidative stress, and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
ITD has several advantages for lab experiments, including its high purity, stability, and solubility in water and other solvents. ITD is also relatively easy to synthesize, making it accessible to researchers. However, ITD has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on ITD, including:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of ITD in animal models and humans.
2. Studies to determine the safety and toxicity of ITD in animal models and humans.
3. Studies to optimize the synthesis of ITD and its derivatives to improve their purity and yield.
4. Studies to determine the molecular targets and mechanisms of action of ITD in cancer cells, neurons, and inflammatory cells.
5. Studies to determine the efficacy of ITD and its derivatives in animal models of cancer, neurodegenerative diseases, and inflammatory diseases.
6. Studies to develop ITD and its derivatives as potential therapeutic agents for cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, 4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, or ITD, is a promising chemical compound that has potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. ITD has been shown to have several biochemical and physiological effects, and its mechanism of action involves the inhibition of several key enzymes and signaling pathways. Future research on ITD is needed to determine its safety, efficacy, and potential as a therapeutic agent.
Synthesemethoden
The synthesis of ITD involves the reaction of 4-isopropylbenzaldehyde with 4-amino-4H-1,2,4-triazole in the presence of a reducing agent such as sodium borohydride. The resulting hydrazone is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The synthesis of ITD has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
ITD has been studied for its potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, ITD has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ITD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neuroprotection, ITD has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. ITD has also been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Inflammation is a key factor in the development of several diseases, including arthritis, asthma, and cardiovascular disease. ITD has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-9(2)11-5-3-10(4-6-11)7-14-16-12-17-15-8-18(12)13;;/h3-9H,13H2,1-2H3,(H,16,17);2*1H/b14-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEIQEWDSECF-MOEKMLTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
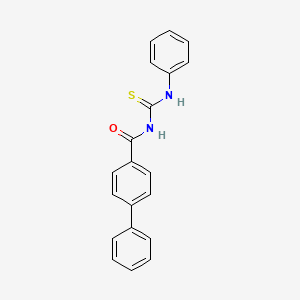
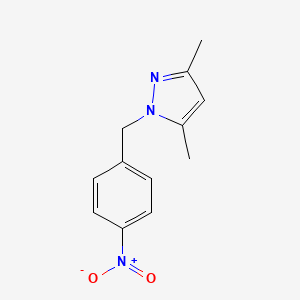

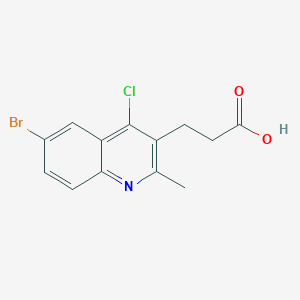

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
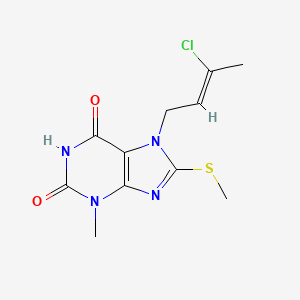
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)

